molecular formula C22H23ClFN5O3S B2401933 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251679-58-9

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2401933
CAS No.: 1251679-58-9
M. Wt: 491.97
InChI Key: KZKPWZNEIMRYPZ-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a piperidine moiety and a thioether linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyrimidine and 3,5-dimethylpiperidine. The thioether linkage is introduced via a nucleophilic substitution reaction using a thiol reagent. The final step involves the acylation of the resulting intermediate with 2-methylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine or thioether derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of a pyrimidine ring with a piperidine moiety and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-27-15-19(21(30)25-14-16-4-2-3-5-20(16)24)22(26-27)33(31,32)29-12-10-28(11-13-29)18-8-6-17(23)7-9-18/h2-9,15H,10-14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKPWZNEIMRYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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